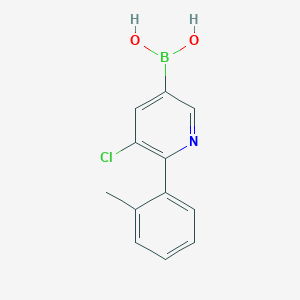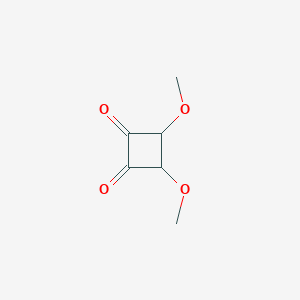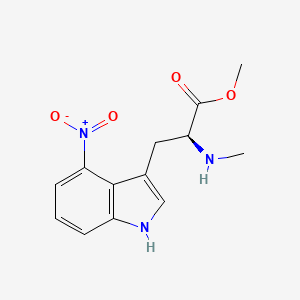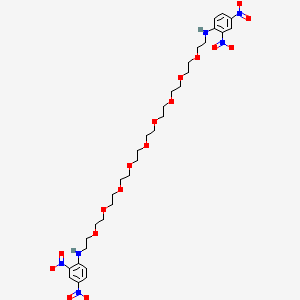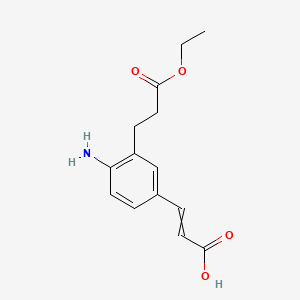
2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features an epoxy group, an isoindole core, and a butyl substituent, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- typically involves multi-step organic reactions. One possible route includes the cyclization of a suitable precursor, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the isoindole core or the epoxy group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group may yield diols, while reduction of the isoindole core may produce tetrahydroisoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound can be investigated for their therapeutic potential. The presence of the epoxy group and isoindole core may contribute to interactions with biological targets, leading to the development of novel pharmaceuticals.
Industry
In materials science, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials. Its unique chemical structure can impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The isoindole core may engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Epoxy-1H-isoindole-1,3(2H)-dione derivatives with different substituents
- Isoindole-based compounds with varying degrees of saturation
- Epoxy-containing heterocycles with different core structures
Uniqueness
The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- lies in its combination of an epoxy group and an isoindole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl substituent further differentiates it from other similar compounds, potentially affecting its solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
32620-88-5 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-butyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h4-5,7-10H,2-3,6H2,1H3 |
InChI-Schlüssel |
LJWFVGRNDAJTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2C3C=CC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



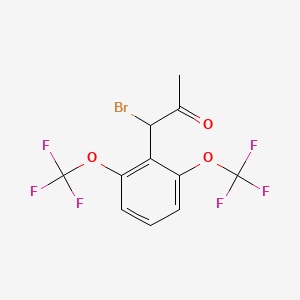
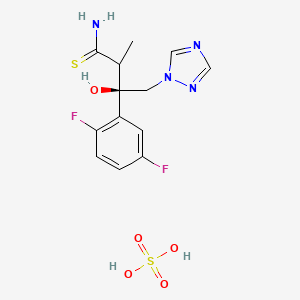
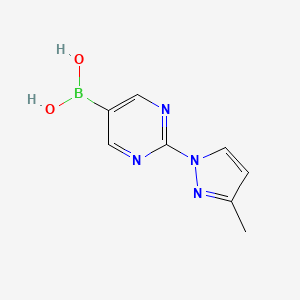

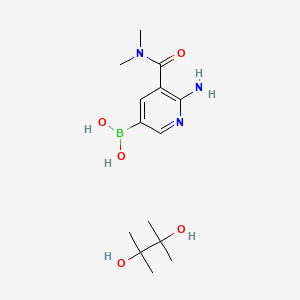
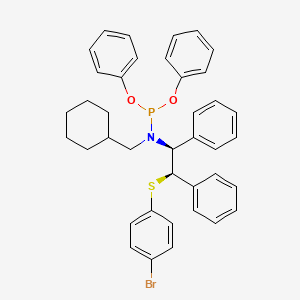
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
